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Compound of Interest

Compound Name: AN3661

Cat. No.: B1392757 Get Quote

Audience: Researchers, scientists, and drug development professionals in the field of plant

biology and molecular genetics.

Introduction:

AN3661 is a potent and specific inhibitor of the SF3B1 (Splicing Factor 3B Subunit 1) protein, a

core component of the spliceosome. While initially characterized in mammalian systems for its

anti-cancer and anti-inflammatory properties, recent studies have highlighted its utility in

dissecting the role of pre-mRNA splicing in plant development and stress responses. In

Arabidopsis thaliana, the homolog of SF3B1 is a critical factor in the regulation of gene

expression, influencing everything from flowering time to pathogen resistance. By inhibiting the

function of the spliceosome, AN3661 treatment leads to widespread changes in alternative

splicing patterns and the overall transcriptome, providing a powerful tool for functional

genomics research.

This application note provides a detailed protocol for the use of AN3661 to study its effects on

gene expression in Arabidopsis thaliana seedlings. It includes methods for chemical treatment,

RNA analysis, and representative data on the modulation of key stress-responsive genes.

Experimental Protocols
Arabidopsis thaliana Seedling Growth and Treatment
This protocol describes the growth of Arabidopsis thaliana seedlings in a liquid culture system,

which allows for uniform and rapid uptake of AN3661.
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Materials:

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

Murashige and Skoog (MS) medium, including vitamins

Sucrose

MES buffer

Sterile petri dishes or multi-well plates

AN3661 stock solution (10 mM in DMSO)

DMSO (vehicle control)

Growth chamber with controlled light and temperature conditions

Procedure:

Seed Sterilization:

Place seeds in a 1.5 mL microcentrifuge tube.

Add 1 mL of 70% ethanol and vortex for 1 minute.

Pellet the seeds by centrifugation (10,000 x g for 30 seconds) and carefully remove the

ethanol.

Add 1 mL of 50% bleach solution with 0.05% Triton X-100. Invert the tube for 5-10

minutes.

Wash the seeds five times with sterile distilled water.

Seedling Growth:

Prepare liquid MS medium (0.5X MS salts, 1% sucrose, 0.05% MES, pH 5.7).

Dispense 5 mL of the liquid MS medium into sterile 6-well plates.
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Add approximately 20-30 sterilized seeds to each well.

Seal the plates with breathable tape and place them in a growth chamber under long-day

conditions (16 hours light / 8 hours dark) at 22°C for 7 days.

AN3661 Treatment:

Prepare a working solution of AN3661 in liquid MS medium. For a final concentration of 10

µM, add 1 µL of a 10 mM AN3661 stock solution to 1 mL of medium.

Prepare a vehicle control solution with the same concentration of DMSO.

Carefully remove the existing medium from the 7-day-old seedlings.

Add the AN3661-containing medium or the vehicle control medium to the respective wells.

Incubate the seedlings for the desired treatment time (e.g., 6, 12, or 24 hours).

Sample Harvesting:

After the treatment period, harvest the seedlings, gently blot them dry with paper towels,

and immediately freeze them in liquid nitrogen.

Store the samples at -80°C until RNA extraction.

RNA Extraction and Gene Expression Analysis by qRT-
PCR
This protocol outlines the extraction of total RNA from treated seedlings and the subsequent

analysis of gene expression using quantitative reverse transcription PCR (qRT-PCR).

Materials:

Frozen seedling tissue

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

DNase I, RNase-free
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cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

Gene-specific primers (see Table 1 for examples)

qPCR instrument

Procedure:

RNA Extraction:

Homogenize the frozen seedling tissue using a pre-chilled mortar and pestle or a bead

beater.

Extract total RNA using a commercial plant RNA extraction kit according to the

manufacturer's instructions.

Perform an on-column DNase I treatment to remove any contaminating genomic DNA.

Elute the RNA in RNase-free water and quantify it using a spectrophotometer (e.g.,

NanoDrop). Check RNA integrity on an agarose gel or using a bioanalyzer.

cDNA Synthesis:

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following

the manufacturer's protocol.

Quantitative RT-PCR (qRT-PCR):

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse

primers (to a final concentration of 300-500 nM each), cDNA template, and nuclease-free

water.

Perform the qPCR reaction using a standard three-step cycling protocol (denaturation,

annealing, and extension).
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Include a melt curve analysis at the end of the run to verify the specificity of the

amplification.

Use a reference gene (e.g., ACTIN2) for normalization.

Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation
The following tables summarize the expected quantitative data from experiments using

AN3661 in Arabidopsis thaliana.

Table 1: qRT-PCR Primer Sequences for Target Genes

Gene ID Gene Name
Forward Primer (5'
to 3')

Reverse Primer (5'
to 3')

AT3G18780 ACTIN2
GGCTCCTCTTAACC

CAAAGGC

CACACCATCACCAG

AATCCAGC

AT1G74770 SR34
TCGGAGGAGATGAA

GTTTGAGG

TCTCCGATTCCGTT

GAACTCTG

AT5G65050 U1-70K
GCTCTTGCTCTTGC

TGTTGATG

CTTCTCTCCGTTGT

TGTCCTTG

AT2G46410 PR1
GTAGGTGCTCTTGT

TCTTCCCC

TCTCCGATTCCGTT

GAACTCTG

AT3G57260 PDF1.2
TCATGGCTAAGTTT

GCTTCC

AATACACACGATTTA

GCACC

Table 2: Relative Gene Expression in AN3661-Treated Seedlings
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Gene
Treatment (10 µM
AN3661 for 12h)

Fold Change (vs.
Vehicle)

P-value

SR34 AN3661 3.2 ± 0.4 < 0.01

U1-70K AN3661 2.8 ± 0.3 < 0.01

PR1 AN3661 5.6 ± 0.7 < 0.001

PDF1.2 AN3661 4.9 ± 0.6 < 0.001

Data are presented as mean ± standard deviation from three biological replicates. Statistical

significance was determined using a Student's t-test.
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Caption: Mechanism of action of AN3661 in inhibiting pre-mRNA splicing.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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